2-(2-Bromoethoxy)benzaldehyde

説明

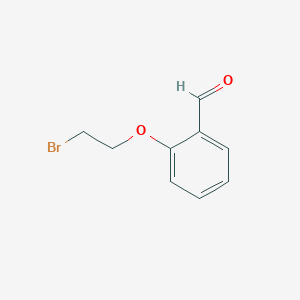

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-bromoethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWZIRRKFGVIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377129 | |

| Record name | 2-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-78-5 | |

| Record name | 2-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of Halogenated Benzaldehydes in Advanced Synthetic Methodologies

Halogenated benzaldehydes are a class of compounds that have garnered considerable attention in organic chemistry. The presence of a halogen atom on the benzene (B151609) ring significantly alters the electronic properties and reactivity of the molecule compared to unsubstituted benzaldehyde (B42025). mdpi.comnih.gov This modification makes them valuable precursors in a wide array of chemical transformations. mdpi.comnih.gov

The introduction of halogen substituents enhances the reactivity of the benzaldehyde, making these compounds valuable for the synthesis of drugs, agrochemicals, dyes, and pigments. mdpi.comnih.govalfa-chemical.com For instance, the halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the electron-withdrawing nature of halogens can influence the reactivity of the aldehyde group, a facet that is exploited in reactions like the aldol (B89426) condensation. organic-chemistry.orgacs.org The specific position and nature of the halogen (fluorine, chlorine, bromine, or iodine) can be fine-tuned to achieve desired reactivity and selectivity in synthetic protocols. nih.gov

Structural Features and Synthetic Utility of 2 2 Bromoethoxy Benzaldehyde As a Versatile Intermediate

2-(2-Bromoethoxy)benzaldehyde, with the chemical formula C9H9BrO2, is a colorless to pale yellow solid. Its structure is characterized by a benzaldehyde (B42025) core substituted at the ortho position with a 2-bromoethoxy group. This unique arrangement of functional groups is the cornerstone of its synthetic versatility.

Key Structural Features and Properties:

| Property | Value | Source |

| Molecular Formula | C9H9BrO2 | |

| Molecular Weight | 229.07 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow solid | |

| Melting Point | 45-47 °C / 59-62 °C | sigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and dimethylformamide |

The aldehyde functional group serves as a reactive handle for a multitude of transformations, including condensations, oxidations, and reductions. The 2-bromoethoxy side chain provides a site for nucleophilic substitution, allowing for the introduction of various functionalities and the construction of heterocyclic rings.

The synthetic utility of this compound is prominently demonstrated in the preparation of fused heterocyclic systems. For example, it undergoes condensation reactions with various amines and diamines to yield complex scaffolds. Research has shown its use in the synthesis of:

alfa-chemical.comBenzoxazepines: Through condensation with o-phenylenediamine (B120857) or ethylenediamine (B42938). arkat-usa.org

Tricyclic mdpi.comoxazolo[3,2-d] alfa-chemical.combenzoxazepine and related structures: By reacting with 2-aminoethanol, 3-amino-1-propanol, or 1,3-diaminopropane (B46017). semanticscholar.org

These reactions typically proceed in the presence of a base, such as potassium carbonate, and involve the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization where the bromoethoxy group is attacked by a nucleophile. semanticscholar.org

Overview of Research Trajectories for 2 2 Bromoethoxy Benzaldehyde in Heterocyclic Chemistry and Beyond

The application of 2-(2-bromoethoxy)benzaldehyde is a focal point of ongoing research, particularly in the domain of heterocyclic chemistry, which is a cornerstone of medicinal chemistry and materials science. nou.edu.ng Fused heterocyclic systems are prevalent in a vast number of pharmaceuticals and biologically active compounds.

Current research endeavors are focused on expanding the library of heterocyclic compounds synthesized from this versatile intermediate. Scientists are exploring its reactions with a wider range of nucleophiles and binucleophiles to create novel and complex molecular architectures. arkat-usa.orgsemanticscholar.org The resulting heterocyclic compounds are then often evaluated for their potential biological activities.

Beyond its role in synthesizing traditional heterocyclic systems, research is also exploring the incorporation of this compound into more complex molecular assemblies. For instance, it has been used in the synthesis of precursors for ligands that can be used to create coordination complexes with interesting electronic and photophysical properties. mdpi.com The aldehyde group can be modified to introduce other functionalities, further expanding the potential applications of the resulting molecules.

The development of new synthetic methodologies that utilize this compound continues to be an active area of investigation. This includes the exploration of one-pot reactions and the use of different catalytic systems to improve reaction efficiency and selectivity. arkat-usa.org The insights gained from these studies not only broaden the synthetic utility of this particular compound but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecules.

An in-depth analysis of the synthetic strategies for producing this compound reveals a primary reliance on etherification reactions, with notable attention to optimizing reaction conditions for improved yields and efficiency. This article explores the prevalent synthetic methodologies, investigations into reaction enhancements, and the application of green chemistry principles.

Applications of 2 2 Bromoethoxy Benzaldehyde As a Synthetic Building Block

Precursors for Complex Heterocyclic Architectures

The dual reactivity of 2-(2-bromoethoxy)benzaldehyde makes it an ideal precursor for the synthesis of complex heterocyclic architectures. researchgate.net The aldehyde functional group readily undergoes condensation reactions with nucleophiles like amines, while the bromoethoxy group provides a site for subsequent intramolecular cyclization, leading to the formation of fused ring systems. arkat-usa.orgsemanticscholar.org

Benzoxazepines are a class of seven-membered heterocyclic compounds that are of significant pharmacological interest due to their activities, including effects on the central nervous system. semanticscholar.org this compound and its derivatives are key starting materials for the efficient synthesis of various therapeutically relevant benzoxazepine analogues.

One-pot condensation reactions of 2-(2-bromoethoxy)benzaldehydes with diamines like ethylenediamine (B42938) or o-phenylenediamine (B120857) have been shown to produce a range of arkat-usa.orgalfa-chemical.combenzoxazepine derivatives in good yields. researchgate.netarkat-usa.org For example, reacting 2-(2-bromoethoxy)benzaldehydes with ethylenediamine in the presence of potassium carbonate and acetonitrile (B52724) at reflux temperature yields saturated oxazepines known as 1,2,3,5,6,11b-hexahydroimidazo[1,2-d] arkat-usa.orgalfa-chemical.combenzoxazepines. arkat-usa.org Similarly, condensation with 2-aminoethanol or 3-amino-1-propanol under similar conditions produces tricyclic arkat-usa.orgalfa-chemical.combenzoxazepine scaffolds. semanticscholar.org

Research has demonstrated that these reactions provide a versatile and transition metal-free approach to novel benzoxazepine structures. semanticscholar.org The operational simplicity and the availability of the starting materials make these synthetic routes practical and cost-effective. researchgate.net A study highlighted the synthesis of a new set of 1,2,3,5,6,11b-hexahydroimidazo[1,2-d] arkat-usa.orgalfa-chemical.combenzoxazepine derivatives, which were subsequently evaluated for various biological activities. x-mol.com

Table 1: Synthesis of Benzoxazepine Analogues from 2-(2-Bromoethoxy)benzaldehydes

| This compound Derivative | Reactant | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2-(2-Bromoethoxy)benzaldehydes | Ethylenediamine | K₂CO₃, Acetonitrile, Reflux | 1,2,3,5,6,11b-Hexahydroimidazo[1,2-d] arkat-usa.orgalfa-chemical.combenzoxazepines | arkat-usa.org |

| 2-(2-Bromoethoxy)benzaldehydes | o-Phenylenediamine | Na₂S₂O₅, Acetonitrile, Reflux | 6,7-Dihydrobenzo[f]-4,5-imidazo[1,2-d] arkat-usa.orgalfa-chemical.comoxazepines | arkat-usa.org |

| 2-(2-Bromoethoxy)benzaldehydes | 2-Aminoethanol | K₂CO₃, Acetonitrile, Reflux | 2,3,5,6-Tetrahydro-11bH- arkat-usa.orgoxazolo[3,2-d] arkat-usa.orgalfa-chemical.combenzoxazepines | semanticscholar.org |

| 2-(2-Bromoethoxy)benzaldehydes | 3-Amino-1-propanol | K₂CO₃, Acetonitrile, Reflux | 3,4,6,7-Tetrahydro-2H,12bH- arkat-usa.orgoxazino[3,2-d] arkat-usa.orgalfa-chemical.combenzoxazepines | semanticscholar.org |

The synthesis of benzoxazepines from this compound is often a gateway to more complex, fused heterocyclic systems. scribd.comorganic-chemistry.org The initial condensation reaction is typically followed by an intramolecular nucleophilic substitution, where a nitrogen atom from the newly formed ring attacks the carbon bearing the bromine atom, resulting in a fused structure. arkat-usa.org

This strategy has been successfully employed to create a variety of novel tricyclic scaffolds. For example, the condensation of 2-(2-bromoethoxy)benzaldehydes with 2-aminoethanol leads to the formation of 2,3,5,6-tetrahydro-11bH- arkat-usa.orgoxazolo[3,2-d] arkat-usa.orgalfa-chemical.combenzoxazepines, effectively fusing an oxazolidine (B1195125) ring with the benzoxazepine core. semanticscholar.org A similar reaction with 1,3-diaminopropane (B46017) yields 1,3,4,6,7,12b-hexahydro-2H-pyrimido[1,2-d] arkat-usa.orgalfa-chemical.combenzoxazepines. semanticscholar.org

The proposed mechanism for these reactions involves the initial formation of a Schiff base between the aldehyde and one of the amine groups of the reactant, followed by an intramolecular cyclization that forms the seven-membered oxazepine ring. semanticscholar.org A subsequent intramolecular nucleophilic substitution then forms the final fused tricyclic system. arkat-usa.orgsemanticscholar.org This method allows for the incorporation of rings like imidazolidine, 1,3-oxazolidine, and hexahydropyrimidine (B1621009) into a fused structure with a arkat-usa.orgalfa-chemical.combenzoxazepine ring. researchgate.netsemanticscholar.org

Synthesis of Therapeutically Relevant Benzoxazepines and Analogues

Intermediate in the Synthesis of Biologically Active Compounds

Beyond its role in creating novel heterocyclic architectures, this compound is a crucial intermediate in the synthesis of compounds with specific, targeted biological activities. smolecule.com

Derivatives synthesized from this compound have been investigated for their potential as antimicrobial agents. A study involving a series of newly synthesized 1,2,3,5,6,11b-hexahydroimidazo[1,2-d] arkat-usa.orgalfa-chemical.combenzoxazepine derivatives, which originate from this compound, evaluated their in vitro antibacterial and antifungal activities. x-mol.com While many compounds showed limited activity, this line of research highlights the exploration of these scaffolds for antimicrobial properties. The development of new antimicrobial agents is critical due to rising antimicrobial resistance. mdpi.com Schiff base complexes, which can be derived from aldehydes, are another class of compounds that have shown promise as antimicrobial agents. japsonline.com

The versatile scaffolds derived from this compound have also been assessed as enzyme inhibitors. Monoamine oxidase B (MAO-B) is a significant target in neurodegenerative diseases like Parkinson's disease. researchgate.netnih.gov In a study of benzoxazepine derivatives synthesized from this compound, the compounds were evaluated for their ability to inhibit both MAO-A and MAO-B. x-mol.com One of the tested compounds demonstrated moderate inhibitory activity against MAO-B, with an IC₅₀ value of 23.59 ± 1.516 µM. x-mol.com This finding suggests that the benzoxazepine skeleton derived from this starting material can serve as a basis for developing new MAO-B inhibitors. x-mol.com

Table 2: Biological Activity of a Benzoxazepine Derivative

| Compound Class | Biological Target | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Hexahydroimidazo[1,2-d] arkat-usa.orgalfa-chemical.combenzoxazepine derivative | Monoamine Oxidase B (MAO-B) | IC₅₀ | 23.59 ± 1.516 µM | x-mol.com |

On a broader scale, this compound and its isomers are recognized as versatile intermediates for the production of pharmaceuticals and agrochemicals. alfa-chemical.comcymitquimica.com The bromoethoxy-benzaldehyde moiety is a useful pharmacophore that can be incorporated into larger, more complex molecules. For example, related structures are used in the synthesis of compounds for treating type 2 diabetes and in the development of new antiviral agents. researchgate.netsci-hub.se Its utility in agrochemicals is demonstrated by its use as a starting material to create derivatives that are subsequently converted into compounds with excellent antiviral activity against the tobacco mosaic virus. researchgate.net This highlights its role as a foundational block in developing new agents for crop protection.

Inhibitors of Enzymes (e.g., MAO-B)

Modular Synthesis of Diverse Molecular Scaffolds

The strategic placement of the aldehyde and the bromoethoxy group on the benzaldehyde (B42025) core enables a two-stage reaction sequence, often in a one-pot process, to build intricate molecular scaffolds. The aldehyde function typically reacts first, through condensation with a suitable partner, followed by an intramolecular cyclization involving the bromoethoxy chain. This approach provides efficient access to polycyclic systems that are of interest in medicinal chemistry and materials science.

A prime example of this strategy is the synthesis of various benzoxazepine derivatives. nih.govresearchgate.net Researchers have demonstrated that 2-(2-bromoethoxy)benzaldehydes can be condensed with 1,2-diamines, such as ethylenediamine or o-phenylenediamine, to generate novel tricyclic scaffolds. researchgate.netresearchgate.net In a typical reaction, the condensation of this compound with o-phenylenediamine in the presence of an oxidizing agent like sodium metabisulfite (B1197395) leads directly to the formation of 6,7-dihydrobenzo[f] researchgate.netCurrent time information in Bangalore, IN.oxazepino[4,3-a]benzimidazoles. researchgate.net The process is believed to involve the initial formation of a benzimidazole (B57391) ring through the reaction of the diamine with the aldehyde, followed by an intramolecular nucleophilic substitution where the benzimidazole nitrogen attacks the electrophilic carbon of the bromoethoxy group to close the seven-membered oxazepine ring. researchgate.net This method is advantageous due to its high yields, the use of readily available starting materials, and a straightforward procedure. nih.gov

The following table summarizes the synthesis of various molecular scaffolds using this compound derivatives as a key building block.

| Starting Aldehyde | Reactant | Synthesized Scaffold |

| This compound | Ethylenediamine | 1,2,3,5,6,11b-Hexahydroimidazo[1,2-d] researchgate.netCurrent time information in Bangalore, IN.benzoxazepine researchgate.net |

| This compound | o-Phenylenediamine | 6,7-Dihydrobenzo[f]benzo researchgate.netacs.orgimidazo[1,2-d] researchgate.netCurrent time information in Bangalore, IN.oxazepine researchgate.net |

| 5-Nitro-2-(2-bromoethoxy)benzaldehyde | Ethylenediamine | Nitro-substituted Hexahydroimidazo[1,2-d] researchgate.netCurrent time information in Bangalore, IN.benzoxazepine researchgate.net |

Combinatorial Approaches to Triazole-Bridged Systems

The bromoethoxy functional group is an excellent precursor for introducing an azide (B81097) moiety, which is a cornerstone of "click chemistry." This transformation opens up combinatorial possibilities for linking the benzaldehyde core to other molecular fragments. A modular strategy has been developed for the synthesis of triazole-bridged flavonoid dimers, which showcases this approach. Current time information in Bangalore, IN.acs.org

In this synthetic route, a bromoethoxy benzaldehyde derivative, such as 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, is first converted to its corresponding azide, 4-(2-azidoethoxy)-3-methoxybenzaldehyde, by reacting it with sodium azide. Current time information in Bangalore, IN. This azido-functionalized building block is then ready to be "clicked" with a suitable alkyne partner. The alkyne components are typically prepared by propargylation of other flavonoid units. Current time information in Bangalore, IN.

The key step in this combinatorial synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Current time information in Bangalore, IN. This highly efficient and regioselective reaction joins the azido-benzaldehyde derivative with an alkyne-functionalized flavonoid to create a stable 1,2,3-triazole ring that acts as a bridge between the two molecular units. Current time information in Bangalore, IN.acs.org This modular strategy allows for the systematic and step-efficient creation of a diverse library of complex molecules by simply varying the azido (B1232118) and alkyne building blocks. acs.org The 1,2,3-triazole ring is a particularly attractive linker from a medicinal chemistry perspective due to its metabolic stability and biological relevance. Current time information in Bangalore, IN.

Role in the Synthesis of Functional Organic Materials

While direct applications of this compound in functional organic materials are not extensively documented, the properties of closely related analogues suggest its potential in this field. For instance, the derivative 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde is noted for its potential use in creating materials with specific electronic or optical characteristics. nih.gov

The presence of the bromoethoxy group provides a reactive site that can be used to graft the molecule onto polymer backbones or other substrates, a common strategy in materials science. The benzaldehyde core, with its aromatic system and potential for modification, can contribute to the desired electronic and photophysical properties of the final material. It is suggested that such compounds could serve as precursors for nonlinear optical materials. nih.gov These materials have applications in technologies like optical data storage and telecommunications. The synthesis would involve modifying the initial bromoethoxy benzaldehyde to build larger, conjugated systems or coordination complexes with metal cations, which may exhibit interesting electronic properties. nih.gov

Advanced Characterization and Spectroscopic Analysis of 2 2 Bromoethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a comprehensive understanding of the molecular framework, connectivity, and conformation of 2-(2-Bromoethoxy)benzaldehyde and its derivatives can be achieved.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of organic compounds. In the case of this compound and its derivatives, these techniques provide critical information about the chemical environment of each proton and carbon atom.

For a derivative like 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to the different protons in the molecule. ncsu.edu The aldehydic proton typically appears as a singlet in the downfield region. The aromatic protons exhibit complex splitting patterns due to their coupling with each other, and their chemical shifts are influenced by the positions of the bromoethoxy and methoxy (B1213986) substituents. The protons of the bromoethoxy group appear as two triplets, corresponding to the two methylene (B1212753) (-CH2-) groups. ncsu.edu

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. The carbonyl carbon of the aldehyde group is characteristically found at a low field. The aromatic carbons show distinct signals based on their substitution pattern, and the two carbons of the bromoethoxy chain are also clearly resolved. ncsu.edu

The precise chemical shifts and coupling constants are instrumental in confirming the substitution pattern on the benzene (B151609) ring and the integrity of the bromoethoxy side chain.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.8 | ~191 |

| Aromatic (Ar-H) | ~6.9 - 7.8 | ~110 - 160 |

| Methylene (-OCH₂-) | ~4.4 (t) | ~68 |

| Methylene (-CH₂Br) | ~3.7 (t) | ~28 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern of the derivative.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For instance, a COSY spectrum would show a cross-peak between the two methylene protons of the bromoethoxy group, confirming their connectivity. researchgate.netscielo.br

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netyoutube.com It allows for the definitive assignment of a proton signal to its attached carbon atom. For example, the proton signal of the -OCH₂- group would show a correlation to the corresponding carbon signal in the HMQC/HSQC spectrum. researchgate.net

The combined application of these 2D NMR techniques provides a detailed and robust structural elucidation of complex molecules derived from this compound. rsc.orgdur.ac.uk

NMR spectroscopy can also provide insights into the dynamic behavior of molecules, such as conformational changes. auremn.org.br For this compound, the bromoethoxy side chain is flexible and can adopt different spatial arrangements relative to the benzaldehyde (B42025) ring.

By studying NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or coupling constants that indicate the presence of different conformers. researchgate.net At lower temperatures, the rotation around single bonds may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. This can provide information about the relative energies and populations of the different conformations. researchgate.net While specific conformational studies on this compound itself are not widely reported in the provided context, the principles of using variable temperature NMR and analyzing coupling constants are standard methods for such investigations. auremn.org.br

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule with a very high degree of accuracy. measurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental composition of a compound, providing strong evidence for its chemical formula. bioanalysis-zone.com

For this compound, HRMS would be used to measure the mass of its molecular ion. The experimentally determined mass is then compared to the theoretically calculated mass for the chemical formula C₉H₉BrO. The presence of bromine is particularly distinctive due to its isotopic pattern (approximately equal abundances of ⁷⁹Br and ⁸¹Br), which would be clearly visible in the mass spectrum.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 228.9913 | Varies by experiment |

Note: The found m/z value would be expected to be within a few parts per million (ppm) of the calculated value in a typical HRMS experiment. arkat-usa.orgeag.com

The close agreement between the calculated and observed masses provides a high level of confidence in the assigned chemical formula, complementing the structural information obtained from NMR spectroscopy. arkat-usa.orgrsc.org

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Confirmation

While NMR provides detailed structural information in solution, Single-Crystal X-ray Diffraction (SC-XRD) offers an unambiguous determination of the molecular structure in the solid state. hzdr.dehzdr.deuhu-ciqso.es This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. fzu.cz

For this compound or its derivatives to be analyzed by SC-XRD, a suitable single crystal must first be grown. If successful, the resulting crystal structure would provide definitive proof of the molecular connectivity and conformation in the solid state.

The data obtained from an SC-XRD experiment allows for a detailed analysis of the molecule's three-dimensional structure. fzu.cz

Molecular Geometry: The bond lengths and angles within the benzaldehyde ring would be expected to conform to those of a substituted aromatic system. The geometry of the bromoethoxy side chain, including the C-O-C, O-C-C, and C-C-Br bond angles, would be precisely determined.

Stereochemistry: For derivatives of this compound that contain chiral centers, SC-XRD can be used to determine the absolute stereochemistry, provided that the crystallization process does not result in a racemic mixture or that anomalous dispersion methods are employed. uni-muenchen.de

While a specific crystal structure for this compound is not detailed in the provided search results, the literature on related compounds demonstrates the power of this technique in confirming structures of similar complexity. arkat-usa.orgresearchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound allows for several types of intermolecular interactions that influence its physical properties and crystal packing. These non-covalent forces include hydrogen bonding and halogen bonding.

Hydrogen Bonding: While this compound itself lacks a classic hydrogen bond donor like a hydroxyl or amine group, its oxygen atoms (one in the aldehyde group and one in the ether linkage) can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or alcohols, hydrogen bonds can be formed. For instance, in derivatives like 4-(2-bromoethoxy)-2-hydroxybenzaldehyde, a strong intramolecular hydrogen bond is observed between the hydroxyl group and the aldehyde oxygen. researchgate.net This type of interaction can significantly affect the molecule's conformation and reactivity. In co-crystals or solvated forms, intermolecular hydrogen bonds would play a crucial role in the supramolecular architecture. For example, studies on related benzaldehyde derivatives show they can form hydrogen bonds with molecules like ammonia. chegg.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent parts.

Key functional groups and their expected absorption ranges include:

Aldehyde Group (C=O and C-H): The carbonyl (C=O) stretching vibration is one of the most prominent peaks in the spectrum. For an aromatic aldehyde like this, where the carbonyl group is conjugated with the benzene ring, the peak is expected in the range of 1710-1685 cm⁻¹. orgchemboulder.com Additionally, a characteristic pair of weak to medium intensity bands for the aldehyde C-H stretch typically appears between 2830-2695 cm⁻¹. The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes. orgchemboulder.com

Ether Linkage (C-O-C): The asymmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₂) typically produces a strong absorption band in the region of 1275-1200 cm⁻¹. The symmetric stretch is usually found at a lower frequency, around 1075-1020 cm⁻¹.

Aromatic Ring (C=C and C-H): The benzene ring gives rise to several characteristic absorptions. The C=C stretching vibrations within the ring appear as a series of peaks in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which can help determine the substitution pattern on the ring, occur in the 900-675 cm⁻¹ range. libretexts.org

Aliphatic C-H Bonds: The C-H stretching vibrations of the ethoxy group's methylene (-CH₂-) carbons are expected in the 2960-2850 cm⁻¹ range. libretexts.org

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration typically appears as a strong absorption in the lower frequency "fingerprint region" of the spectrum, generally between 680-515 cm⁻¹.

The following table summarizes the expected IR absorption frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2830-2720 | Weak to Medium |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aliphatic C-H | Stretch | 2960-2850 | Medium |

| Carbonyl (C=O) | Stretch | 1710-1685 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| Aryl Ether (Ar-O) | Asymmetric Stretch | 1275-1200 | Strong |

| Alkyl Ether (C-O) | Symmetric Stretch | 1075-1020 | Strong |

| C-Br | Stretch | 680-515 | Strong |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers (e.g., 3-(2-bromoethoxy)benzaldehyde (B1273146) and 4-(2-bromoethoxy)benzaldehyde) or other related impurities.

Gas chromatography (GC) is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net A GC method, typically employing a flame ionization detector (FID) or a mass spectrometer (MS), can effectively separate the compound from starting materials, byproducts, and isomers. researchgate.net The choice of the capillary column's stationary phase is critical for achieving the desired separation. A mid-polarity phase, such as one containing a percentage of phenyl and methyl polysiloxane, is often effective for separating aromatic isomers. researchgate.net

Low Thermal Mass Gas Chromatography (LTM GC) represents a significant advancement in GC technology, offering much faster analysis times. rsc.org LTM GC utilizes columns with very low thermal mass, enabling ultra-fast heating and cooling rates (up to 1800°C per minute). msconsult.dkresearchgate.net This technology drastically reduces the time for a single chromatographic run, often from minutes to under a minute, thereby increasing sample throughput significantly. nih.gov For the analysis of substituted benzaldehydes, LTM GC has been successfully applied to separate multiple isomers with high efficiency and sensitivity. rsc.org The method provides excellent resolution and reproducibility, making it ideal for high-throughput quality control and reaction monitoring where isomeric purity is critical. rsc.orgresearchgate.net

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful and versatile tool for the analysis and purification of this compound. chemicalbook.com It is especially useful for compounds that may not be sufficiently volatile or thermally stable for GC.

Reversed-Phase HPLC (RP-HPLC) is the most common LC mode for this type of analysis. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nist.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For isomeric compounds like bromoethoxybenzaldehydes, the subtle differences in their polarity and interaction with the stationary phase allow for their separation. rsc.org Specialized columns, such as those with phenyl-hexyl phases or those designed to enhance shape selectivity, can improve the resolution of positional isomers. sielc.com Method development often involves optimizing the mobile phase composition, pH, and temperature to achieve baseline separation. nist.gov

The following table outlines typical chromatographic conditions for the analysis of benzaldehyde derivatives.

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| GC | Capillary, mid-polarity (e.g., 5% Phenyl Methylpolysiloxane) | Helium or Hydrogen | FID, MS | Purity testing, quantification of related substances. researchgate.net |

| LTM GC | Low thermal mass capillary (e.g., DB-624) | Helium or Hydrogen | FID, MS | High-speed isomer separation, rapid quality control. rsc.org |

| RP-HPLC | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (DAD), MS | Purity assessment, isomer separation, preparative isolation. rsc.orgsielc.com |

Computational and Theoretical Studies of 2 2 Bromoethoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. plos.orgresearchgate.net These methods provide a detailed picture of the electron distribution and energy levels within a molecule.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of 2-(2-bromoethoxy)benzaldehyde can be meticulously studied using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net Such calculations reveal the distribution of electron density and the energies of the molecular orbitals. Key to understanding the molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller HOMO-LUMO gap suggests a higher propensity for chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the ethoxy group, which are electron-rich regions. Conversely, the LUMO is likely centered on the aldehyde group, which is electron-withdrawing. The calculated energies of these frontier orbitals provide quantitative measures of the molecule's electron-donating and -accepting capabilities.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.69 |

Reaction Pathway Modeling and Transition State Characterization

Quantum chemical calculations are also pivotal in modeling reaction pathways and characterizing transition states. mdpi.com For this compound, a potential reaction of interest is the nucleophilic substitution at the carbon atom bearing the bromine atom. Theoretical modeling can elucidate the mechanism of such a reaction, for instance, with an incoming nucleophile. By mapping the potential energy surface, the transition state structure can be located and its energy barrier calculated. This provides crucial information about the reaction kinetics. Methods such as the Artificial Force Induced Reaction (AFIR) can be employed to explore reaction pathways by computationally "pulling" the reacting fragments apart or pushing them together to simulate the reaction coordinate. mdpi.com The characterization of the transition state involves identifying a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. labxing.com An MD simulation of this compound, either in a solvent or in a biological environment like a protein binding site, would begin with the generation of a force field that describes the intramolecular and intermolecular forces. The system is then subjected to energy minimization to relieve any steric clashes. labxing.com Following this, the system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature conditions. labxing.com The production run of the simulation then generates a trajectory of the molecule's motion over a specified timescale, typically nanoseconds. researchgate.net Analysis of this trajectory can reveal stable conformations, the flexibility of the bromoethoxy side chain, and interactions with surrounding molecules.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. semanticscholar.org Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), are powerful tools in this regard. For a series of this compound analogs, a 3D-QSAR model could be developed to understand how modifications to the molecule affect a particular biological endpoint. This involves aligning the set of molecules and calculating various molecular fields (e.g., steric and electrostatic) around them. Statistical methods like Partial Least Squares (PLS) are then used to derive a correlation between these fields and the observed biological activity. The resulting 3D-QSAR model can be visualized as contour maps, highlighting regions where, for example, increased positive charge or steric bulk is predicted to enhance activity. Such models are invaluable for guiding the design of new, more potent compounds. researchgate.net

Computational Approaches to Spectroscopic Prediction

Computational methods can accurately predict various spectroscopic properties of molecules, which is a valuable tool for the confirmation of their structure. researchgate.net Using DFT calculations, it is possible to compute the vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) of this compound. researchgate.netbohrium.com

The calculated vibrational frequencies can be compared with experimental FTIR and FT-Raman spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.net For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts, which can then be correlated with experimental data. researchid.co Time-dependent DFT (TD-DFT) is employed to simulate the electronic transitions and predict the UV-Vis absorption spectrum, providing insights into the electronic structure and chromophores within the molecule. bohrium.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | C=O stretch | 1695 cm⁻¹ |

| ¹H NMR | Aldehyde proton (CHO) | 10.2 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | 192.5 ppm |

| UV-Vis | λmax | 254 nm |

Future Directions and Emerging Research Avenues for 2 2 Bromoethoxy Benzaldehyde

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

The reactivity of 2-(2-bromoethoxy)benzaldehyde is centered around its aldehyde and alkyl bromide functional groups. Future research will likely focus on developing advanced catalytic systems to control the selectivity and improve the efficiency of its reactions.

One promising area is the application of phase transfer catalysis (PTC). PTC is an effective method for conducting reactions between reagents in immiscible phases, often leading to milder reaction conditions and improved yields. rasayanjournal.co.in Research on the selective oxidation of benzyl (B1604629) alcohols to benzaldehydes using permanganate (B83412) under PTC conditions highlights a potential pathway. rasayanjournal.co.in Applying similar phase transfer catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, could enable highly selective transformations of the aldehyde group in this compound without affecting the bromoethoxy chain. rasayanjournal.co.in

Furthermore, the development of heterogeneous catalysts, such as those based on covalent organic frameworks (COFs), presents a significant opportunity. For instance, COF-supported palladium (Pd) catalysts have been successfully used for the one-pot reductive amination of aldehydes. mdpi.com Adapting such systems for this compound could facilitate efficient and clean synthesis of its amine derivatives, which are precursors to a wide range of more complex molecules. The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. purkh.com

Future work should aim to design catalysts that can selectively activate either the aldehyde or the bromo-group, or facilitate tandem reactions involving both, thereby streamlining synthetic pathways to complex targets.

Exploration of Novel Reaction Manifolds and Rearrangements

While this compound is primarily used in condensation and cyclization reactions, there is considerable scope for exploring new reaction pathways. Its structure is well-suited for intramolecular reactions, which can lead to the formation of diverse heterocyclic scaffolds.

Recent studies have shown its utility in the synthesis of benzoxazepine derivatives through condensation with diamines like ethylenediamine (B42938) or o-phenylenediamine (B120857). arkat-usa.orgresearchgate.net These reactions typically proceed via initial imine formation followed by intramolecular nucleophilic substitution of the bromide. A review of related compounds also describes a radical cyclization of a this compound oxime derivative to afford a 2,3-dihydro-4H-1-benzopyran-4-one oxime in high yield. heteroletters.org

Emerging research could focus on:

Tandem or Domino Reactions: Designing one-pot processes where the aldehyde engages in an initial transformation (e.g., Knoevenagel or aldol (B89426) condensation), followed by an intramolecular cyclization involving the bromoethoxy tail.

Multi-component Reactions (MCRs): Integrating this compound into MCRs, such as the Ugi or Passerini reactions, to rapidly generate molecular complexity. The resulting products would contain the bromoethoxy handle for subsequent cyclization or functionalization.

Novel Rearrangements: Investigating potential rearrangements of intermediates derived from this compound. For example, subjecting the corresponding epoxides or aziridines to catalytic or thermal conditions could trigger rearrangements to form unique heterocyclic cores.

Exploiting the interplay between the two functional groups under various catalytic conditions will be key to unlocking new synthetic possibilities.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. uniqsis.comqfluidics.comunicam.it this compound is an excellent candidate for integration into these modern synthetic workflows due to its role as a versatile building block.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing reactive intermediates and exothermic reactions. uniqsis.comunicam.it The synthesis of heterocyclic libraries based on this compound, such as the benzoxazepines, could be significantly accelerated using flow reactors. arkat-usa.orgresearchgate.net This approach enables rapid reaction optimization and scale-up, which is often a bottleneck in traditional batch processes. uniqsis.com

Automated synthesis platforms, which combine robotics with flow or batch reactors, can further accelerate the discovery process. nih.govchemrxiv.orgchemspeed.com These systems can perform multistep syntheses and generate libraries of derivatives with minimal manual intervention. nih.gov By incorporating this compound as a key input, researchers could program the synthesis of hundreds of analogues for biological screening or materials science applications. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies. beilstein-journals.org

Future efforts will involve developing robust flow protocols for the key reactions of this compound and integrating them into fully automated systems for the de novo synthesis of novel compound collections.

Discovery of New Biological Activities through Derivative Synthesis

A primary driver for the synthesis of new molecules based on this compound is the search for novel therapeutic agents. The compound serves as a scaffold for generating derivatives that are then evaluated for a wide range of biological activities. x-mol.com

Research has already demonstrated that derivatives of this and similar bromoalkoxy benzaldehydes possess promising biological profiles. For example, a series of 1,2,3,5,6,11b-hexahydroimidazo[1,2-d] uniqsis.comCurrent time information in Vanderburgh County, US.benzoxazepines, synthesized from this compound, were evaluated for their antifungal, antibacterial, and cytotoxic activities against leukemia cells. x-mol.com One compound from this class also showed moderate inhibitory activity against monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. x-mol.com The synthesis of unsaturated benzoxazepines from 2-(2-bromoethoxy)benzaldehydes also points toward new structures with potential bioactivity. arkat-usa.org

The broader family of benzaldehyde (B42025) derivatives exhibits a vast array of pharmacological effects, providing a strong rationale for further exploration. mdpi.comresearchgate.net The table below summarizes some of the biological activities investigated in derivatives of closely related alkoxy benzaldehydes.

| Derivative Class | Starting Aldehyde Type | Investigated Biological Activity | Reference(s) |

| Imidazobenzoxazepines | This compound | Antifungal, Antibacterial, Cytotoxicity, MAO-B Inhibition | x-mol.com |

| Benzoxazepines | 2-(2-Bromoethoxy)benzaldehydes | Precursors for biologically active heterocycles | arkat-usa.org |

| Oximes of Oxygen Heterocycles | This compound | General biological activity of the class reviewed | heteroletters.org |

| Nitric Oxide-Releasing Hybrids | (Bromoethoxy)benzaldehydes | Anti-inflammatory, Antioxidant, Anticancer, Antiviral | mdpi.com |

| Benzimidazole-Tetrazoles | 4-(2-Bromoethoxy)benzaldehyde | Antimicrobial, Antioxidant | researchgate.net |

Future research will undoubtedly continue this trend, using this compound as a platform to construct novel molecular architectures targeting a wider range of diseases, including cancer, microbial infections, and neurological disorders.

Sustainable Synthesis and Application in a Circular Economy Context

In line with the growing global emphasis on environmental stewardship, future research on this compound must incorporate the principles of green chemistry and the circular economy. purkh.comresearchgate.net This involves developing more sustainable synthetic routes and designing end-products for longevity, reuse, or degradation.

The current synthesis of this compound typically involves a Williamson ether synthesis between a hydroxybenzaldehyde and 1,2-dibromoethane, using a base in a polar aprotic solvent. mdpi.commdpi.com Green chemistry principles would encourage the exploration of:

Renewable Feedstocks: Investigating the production of the starting salicylaldehyde (B1680747) from renewable biomass sources like lignin, rather than petrochemicals. purkh.com

Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For instance, using catalytic methods that minimize the use of stoichiometric reagents. purkh.comresearchgate.net

Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures, potentially through advanced catalytic processes.

In the context of a circular economy, the focus extends beyond synthesis to the entire lifecycle of the products derived from this compound. This involves designing molecules that are not only effective but also biodegradable or recyclable. For materials science applications, this could mean creating polymers that can be chemically recycled back to their monomeric units. For pharmaceuticals, it could involve designing drugs that metabolize into environmentally harmless byproducts. researchgate.net Adopting these forward-looking design principles will be crucial for ensuring the long-term viability and environmental compatibility of chemistries based on this versatile building block. taylorfrancis.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-bromoethoxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Synthesis : React salicylaldehyde with 1-bromo-2-chloroethane in DMF using cesium carbonate as a base. Heat at 70°C for 3 hours, followed by 50°C for 15 hours to ensure complete substitution .

- Purification : Use silica gel column chromatography with a gradient solvent system (20:1 → 6:1 hexane:EtOAc) to isolate the product. Monitor by ¹H NMR to confirm purity (e.g., δ 10.53 ppm for aldehyde proton) .

- Yield Optimization : Excess alkyl halide (3:1 molar ratio) and prolonged reaction times improve conversion.

Q. What analytical techniques are essential for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Confirm structure via ¹H (e.g., δ 4.36 ppm for OCH₂Br) and ¹³C NMR (e.g., δ 189.66 ppm for aldehyde carbon) .

- Mass Spectrometry : Use HRMS (EI+) to verify molecular ion peaks (e.g., m/z 184.0291 for related analogs) .

- Elemental Analysis : Validate purity (>95%) by comparing experimental and theoretical C/H/Br/O ratios.

Q. How should this compound be safely handled in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Q. What are the stability considerations for this compound under varying storage conditions?

- Degradation Factors :

- Moisture Sensitivity : Hydrolysis of the bromoethoxy group occurs in humid environments, forming 2-(2-hydroxyethoxy)benzaldehyde. Use molecular sieves in storage .

- Thermal Stability : Decomposes above 100°C; avoid prolonged exposure to heat during synthesis .

Advanced Research Questions

Q. How does the electronic nature of the benzaldehyde ring influence regioselectivity in bromoethoxy-substitution reactions?

- Mechanistic Insights :

- The aldehyde group acts as an electron-withdrawing group, directing substitution to the para position. Steric hindrance from ortho substituents can shift reactivity (e.g., unexpected 3-hydroxy derivatives in bromination reactions) .

- Experimental Design : Compare reaction outcomes using DFT calculations to map electron density distribution on the aromatic ring .

Q. What intermolecular interactions stabilize the crystal structure of this compound derivatives?

- Structural Analysis :

- X-ray Crystallography : Identify C–H···O (2.827 Å) and C–H···Br (3.139 Å) hydrogen bonds, which contribute to lattice stability. π-π stacking (3.454 Å) between aromatic rings enhances packing efficiency .

- Thermogravimetric Analysis (TGA) : Measure thermal decomposition profiles to correlate stability with intermolecular forces .

Q. How can unexpected byproducts (e.g., 2-bromo-3-hydroxybenzaldehyde) be minimized during synthesis?

- Troubleshooting :

- Reaction Monitoring : Use in-situ IR spectroscopy to track aldehyde oxidation or bromine migration.

- Additive Screening : Introduce radical scavengers (e.g., BHT) to suppress side reactions caused by bromine radicals .

Q. What role does this compound play in synthesizing bioactive macrocycles?

- Applications :

- Drug Discovery : Serve as a dialdehyde precursor for [2 + 2] condensations with polyamines to form antimicrobial macrocycles. Optimize solvent polarity (e.g., DMF vs. THF) to control ring size .

- Case Study : A 55% yield of a spirocyclic compound was achieved using this aldehyde, demonstrating utility in anticancer agent development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。